molecular formula C16H14N2O2S2 B2966210 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone CAS No. 1421529-03-4

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone

Cat. No.: B2966210
CAS No.: 1421529-03-4
M. Wt: 330.42
InChI Key: LGUISJDVPUGONP-UHFFFAOYSA-N
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Description

1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a heterocyclic compound featuring a benzothiazole core linked to an azetidine ring via an ether oxygen, with a thiophene-substituted ethanone moiety. This structure combines aromatic and small-ring heterocycles, which are common in pharmaceuticals and materials science due to their electronic and steric properties. The benzothiazole group is known for its bioactivity, including antimicrobial and anticancer properties, while the azetidine ring (a four-membered nitrogen-containing heterocycle) enhances conformational rigidity and metabolic stability compared to larger rings like piperidine .

Synthetic routes for such compounds often involve nucleophilic substitution or coupling reactions. For example, benzothiazole intermediates can be functionalized with azetidine precursors under basic conditions, followed by thiophene-ethanone incorporation via ketone alkylation or acylation .

Properties

IUPAC Name

1-[3-(1,3-benzothiazol-2-yloxy)azetidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2S2/c19-15(8-12-4-3-7-21-12)18-9-11(10-18)20-16-17-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGUISJDVPUGONP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CS2)OC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Molecular Characteristics

  • Molecular Formula : C₁₈H₁₆N₂O₂S
  • Molecular Weight : Approximately 356.5 g/mol
  • CAS Number : 1421525-14-5

The compound features a benzo[d]thiazole moiety linked to an azetidine ring, which is further connected to a thiophene group. This unique structure contributes to its diverse biological activities.

Antimicrobial Properties

Research indicates that compounds containing benzo[d]thiazole and azetidine structures exhibit significant antimicrobial activity. A study demonstrated that derivatives of benzo[d]thiazole showed efficacy against various bacterial strains, suggesting that our compound may possess similar properties due to its structural components.

Anticancer Potential

The compound has been investigated for its potential in cancer therapy. Specifically, studies have focused on its ability to inhibit kinase enzymes, which are crucial in cell signaling pathways associated with cancer progression. Inhibiting these enzymes can lead to reduced tumor growth and metastasis.

The proposed mechanism involves the interaction of the compound with specific targets within the cell, leading to apoptosis (programmed cell death) in cancer cells. This is particularly relevant for cancers that are resistant to conventional therapies .

Study 1: Kinase Inhibition

A recent study explored the inhibitory effects of various azetidinone derivatives on specific kinases involved in cancer signaling pathways. The results indicated that compounds similar to This compound exhibited notable inhibition, suggesting potential for development as anticancer agents.

Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial activity, derivatives of benzo[d]thiazole were tested against Gram-positive and Gram-negative bacteria. The results showed significant inhibition of bacterial growth, highlighting the potential application of this compound in treating infections .

Study Focus Findings
Kinase InhibitionCancer therapySignificant inhibition of kinases
Antimicrobial EfficacyInfection treatmentEffective against multiple bacteria

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Molecular Formula Key Functional Groups Biological/Physical Properties Source
1-(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)-2-(thiophen-2-yl)ethanone C₁₉H₁₆N₂O₂S₂* Azetidine, benzothiazole, thiophene-ethanone Not reported Hypothetical†
2-(Benzo[d]thiazol-2-ylthio)-1-phenylethanone C₁₅H₁₁NOS Benzothiazole, phenyl-ethanone, thioether Intermediate for Michael/Knoevenagel reactions
MAC-5576 (2-(5-chloropyridin-3-yl)-1-(thiophen-2-yl)ethanone) C₁₁H₈ClNOS Thiophene-ethanone, chloropyridine SARS-CoV Mpro inhibitor (IC₅₀: 0.5 μM)
(Z)-2-(3-Benzylbenzo[d]thiazol-2-ylidene)-1-(thiophen-2-yl)ethanone C₁₈H₁₃NOS Benzothiazole, thiophene-ethanone, benzylidene Solid-state emissive (AIE properties)
1-(4-(Benzo[d]thiazol-2-yl)phenyl)-3-arylthiourea derivatives C₂₀H₁₅N₃S₂ (varies) Benzothiazole, thiourea, aryl Antimicrobial activity

*Hypothetical formula based on structural analogy to . †No direct synthesis data provided in evidence; inferred from related compounds.

Key Observations:

In contrast, thiourea-linked benzothiazoles () exhibit antimicrobial effects, suggesting functional group-dependent target specificity.

Electronic Properties : The (Z)-configured benzothiazolylidene-thiophene derivative () shows aggregation-induced emission (AIE), a property absent in the target compound, likely due to differences in conjugation and stereoelectronic effects.

Synthetic Flexibility: Azetidine-containing hybrids (e.g., ) are synthesized via multistep coupling, whereas simpler analogues like 2-(benzo[d]thiazol-2-ylthio)-1-phenylethanone () are prepared in fewer steps, emphasizing trade-offs between complexity and functionality.

Pharmacological and Industrial Relevance

  • MAC-5576 vs. Target Compound: MAC-5576’s efficacy against SARS-CoV Mpro underscores the importance of the thiophene-ethanone scaffold in protease inhibition. The target compound’s azetidine-benzothiazole hybrid may offer improved pharmacokinetics (e.g., reduced metabolic degradation) but requires validation .
  • AIE-Active Derivatives : ’s emissive compounds are valuable for OLEDs or biosensors, whereas the target compound’s applications remain unexplored, indicating a gap in materials science research .
  • Antimicrobial Thioureas : Benzothiazole-thiourea derivatives () achieve moderate yields (70–85%) and broad-spectrum activity, suggesting that the target compound could be modified with similar substituents for enhanced bioactivity .

Challenges and Limitations

  • Data Gaps : Biological data for the target compound is absent in the provided evidence, unlike MAC-5576 or AIE-active derivatives, limiting direct comparative analysis.

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